molecular formula C13H26N2 B13486319 3,5,6'-Trimethyl-1,3'-bipiperidine

3,5,6'-Trimethyl-1,3'-bipiperidine

Cat. No.: B13486319
M. Wt: 210.36 g/mol
InChI Key: HPAUANATDMMYES-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic amines consisting of a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride (Super-Hydride) .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with different positional isomerism.

    Piperidine: The parent compound without any methyl substitutions.

Uniqueness

3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine

InChI

InChI=1S/C13H26N2/c1-10-6-11(2)9-15(8-10)13-5-4-12(3)14-7-13/h10-14H,4-9H2,1-3H3

InChI Key

HPAUANATDMMYES-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N2CC(CC(C2)C)C

Origin of Product

United States

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